![molecular formula C9H6Cl2F2O3 B1410910 2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid CAS No. 1803806-63-4](/img/structure/B1410910.png)
2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid
Overview
Description
2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid (2,5-DCFMP) is an organic compound that is used in a variety of scientific research applications. It is a common reagent used in organic synthesis and has found a variety of uses in the field of biochemistry. This article will discuss the synthesis method of 2,5-DCFMP, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and future directions for research.
Scientific Research Applications
2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid is used in a variety of scientific research applications. It is commonly used as an intermediate in organic synthesis, and it is also used as a reagent in biochemistry. It is also used in the synthesis of pharmaceuticals, in the study of enzyme-catalyzed reactions, and in the study of the structure and function of proteins.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid is not well understood. However, it is believed to act by binding to the active sites of enzymes, which can then lead to changes in the structure and function of proteins. It is also believed to act as an inhibitor of certain enzymes, which can lead to changes in metabolic pathways.
Biochemical and Physiological Effects
2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in metabolic pathways. It has also been shown to have an effect on the expression of certain genes, which can lead to changes in cellular processes. Additionally, it has been shown to have an effect on the structure and function of proteins.
Advantages and Limitations for Lab Experiments
2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid has a number of advantages and limitations for laboratory experiments. One of the main advantages of using 2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid is that it is relatively easy to synthesize, and it is also relatively inexpensive. Additionally, it is a very stable compound and is not easily degraded. However, one of the main limitations of using 2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid is that it can be toxic in high concentrations, and it can also be difficult to purify.
Future Directions
There are a number of potential future directions for research involving 2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid. One potential direction is to further investigate its mechanism of action and its effects on enzymes, proteins, and gene expression. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals, in the study of enzyme-catalyzed reactions, and in the study of the structure and function of proteins. Additionally, further research could be done to explore the potential toxicity of 2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid and to develop methods for its safe and efficient use in laboratory experiments.
properties
IUPAC Name |
2-[2,5-dichloro-3-(difluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c10-5-1-4(2-7(14)15)8(11)6(3-5)16-9(12)13/h1,3,9H,2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXQVUHOANNJBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)Cl)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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